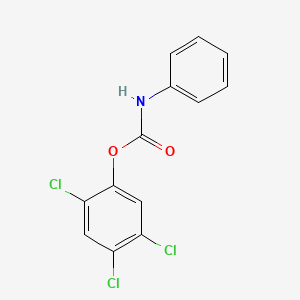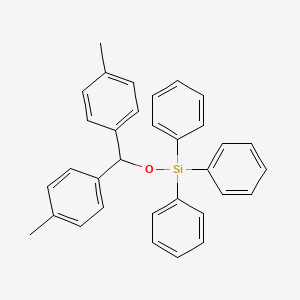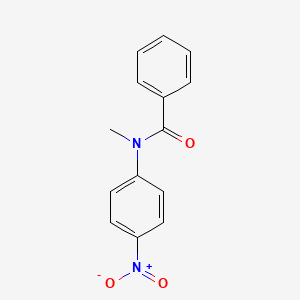
N-methyl-N-(4-nitrophenyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-methyl-N-(4-nitrophenyl)benzamide is an organic compound with the molecular formula C14H12N2O3 It is a derivative of benzamide, where the amide nitrogen is substituted with a methyl group and a 4-nitrophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-N-(4-nitrophenyl)benzamide typically involves the reaction of N-methylbenzamide with 4-nitroaniline. The reaction is carried out in the presence of a suitable catalyst and under controlled conditions to ensure high yield and purity. One common method involves the use of (benzamidomethyl)triethylammonium chloride as a benzamidomethylating reagent in an aqueous medium .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, leading to efficient and scalable production .
Chemical Reactions Analysis
Types of Reactions
N-methyl-N-(4-nitrophenyl)benzamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under suitable conditions.
Reduction: The compound can be reduced to form N-methyl-N-(4-aminophenyl)benzamide.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Reagents like sodium methoxide or potassium tert-butoxide are often employed in substitution reactions.
Major Products Formed
Reduction: N-methyl-N-(4-aminophenyl)benzamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-methyl-N-(4-nitrophenyl)benzamide has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-methyl-N-(4-nitrophenyl)benzamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to involve interactions with enzymes and proteins involved in cellular metabolism .
Comparison with Similar Compounds
Similar Compounds
N-methylbenzamide: Lacks the nitro group, leading to different chemical and biological properties.
N-(4-nitrophenyl)benzamide: Similar structure but without the methyl group on the amide nitrogen.
4-nitrobenzanilide: Another related compound with a similar nitro group but different substitution pattern.
Uniqueness
N-methyl-N-(4-nitrophenyl)benzamide is unique due to the presence of both a methyl group and a nitro group, which confer distinct chemical reactivity and potential biological activities. This combination of functional groups makes it a valuable compound for various applications in research and industry.
Properties
CAS No. |
33672-82-1 |
|---|---|
Molecular Formula |
C14H12N2O3 |
Molecular Weight |
256.26 g/mol |
IUPAC Name |
N-methyl-N-(4-nitrophenyl)benzamide |
InChI |
InChI=1S/C14H12N2O3/c1-15(14(17)11-5-3-2-4-6-11)12-7-9-13(10-8-12)16(18)19/h2-10H,1H3 |
InChI Key |
ZYYFVJBUNRYRGW-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1=CC=C(C=C1)[N+](=O)[O-])C(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


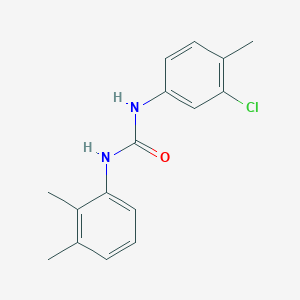
![1-(Iodomethyl)-7,7-dimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B15074873.png)
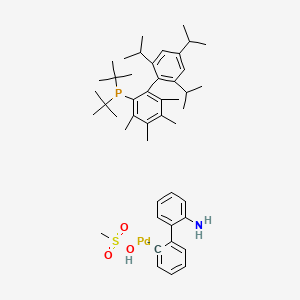
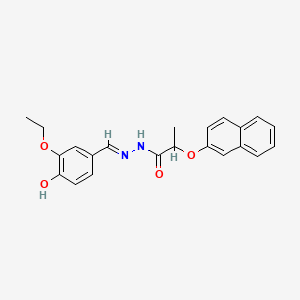
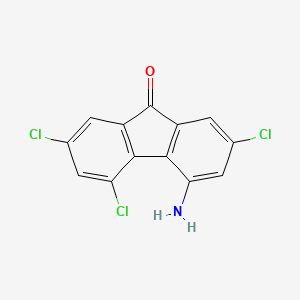
![8-Oxo-5-(propa-1,2-dien-1-yl)-5,8-dihydro-[1,3]dioxolo[4,5-g]quinoline-7-carboxylic acid](/img/structure/B15074907.png)
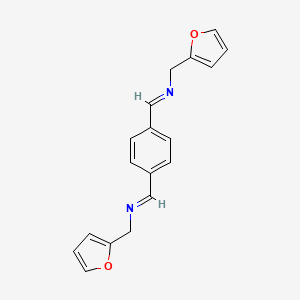
![6-Oxabicyclo[3.1.1]heptan-2-one](/img/structure/B15074918.png)
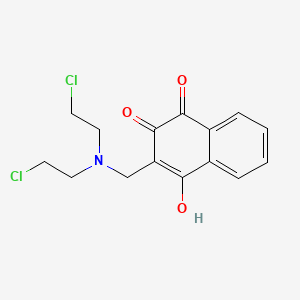
![N-(3-cyanophenyl)-2-(7-oxobenzo[a]phenalen-3-yl)sulfanylacetamide](/img/structure/B15074924.png)


